(4E)-3-(Chlormethyl)-4-(2-Methoxybenzyliden)isoxazol-5(4H)-on

Übersicht

Beschreibung

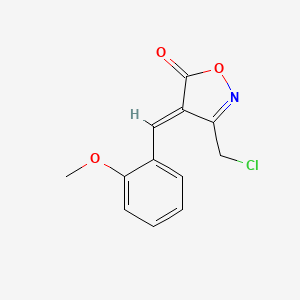

(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Isoxazol-Verbindungen werden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten häufig eingesetzt. Sie können als Antikrebsmittel, HDAC-Inhibitoren, Antioxidantien, Antibakterien und Antimikrobielle Mittel wirken .

Pharmazeutische Industrie

In der Pharmaindustrie wurden Isoxazol-Derivate aufgrund ihrer antimikrobiellen, antitumoralen, antikanker, antifungalen und antibakteriellen Eigenschaften eingesetzt .

Materialwissenschaften

Isoxazol-Verbindungen finden in den Materialwissenschaften Anwendung als photochrome Materialien, elektrochemische Sonden für Kupferionen (Cu 2+), Bestandteile von Farbstoff-sensibilisierten Solarzellen, energiereichen Materialien und Flüssigkristallen .

Farbstoffe und Schmierstoffe

Isoxazolringe wurden in Farbstoffe, elektrische Isolieröle, Hochtemperaturschmierstoffe integriert, und Polyisoxazole fanden als Halbleiter Verwendung .

Umweltfreundliche Synthese

Die Isoxazolsynthese hat Fortschritte mit neuen umweltfreundlichen Synthese-Strategien gemacht, die in verschiedenen Bereichen, einschließlich der Umweltwissenschaften, relevant sein könnten .

Biologische Aktivität

(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one is a compound of interest due to its potential biological activities. Its molecular formula is C12H10ClNO3, and it has garnered attention for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C12H10ClNO3

- Molecular Weight : 251.67 g/mol

- CAS Number : 1142199-12-9

The biological activity of (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor, impacting pathways involved in inflammation and cancer progression.

Anticancer Activity

Several studies have indicated that (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study involving human breast cancer cells demonstrated that this compound reduced cell viability by inducing apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

- Research Findings : The minimum inhibitory concentration (MIC) values for various bacterial strains were determined using standard broth dilution methods. The compound displayed significant activity against Gram-positive bacteria, with MIC values ranging from 1 to 10 µg/mL.

Anti-inflammatory Effects

Research indicates that (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.67 g/mol |

| CAS Number | 1142199-12-9 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | MIC: 1-10 µg/mL |

| Anti-inflammatory Activity | Modulates cytokines |

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-11-5-3-2-4-8(11)6-9-10(7-13)14-17-12(9)15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNWTSVIAZVNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801160932 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142199-13-0 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.